5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole

Description

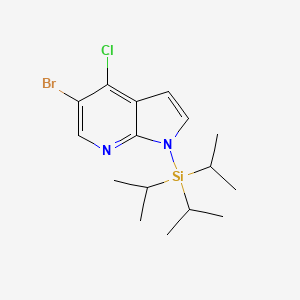

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole is a halogenated 7-azaindole derivative with a triisopropylsilyl (TIPS) protecting group at the N1 position. The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with kinase hinge regions via hydrogen bonding . The bromine and chlorine substituents at the 5- and 4-positions, respectively, enhance electronic and steric properties, while the TIPS group improves solubility and metabolic stability by shielding reactive sites .

This compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging methodologies such as Suzuki or Stille couplings to introduce aryl/alkenyl groups at the 2-position of the 7-azaindole ring .

Properties

IUPAC Name |

(5-bromo-4-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMOJQQTZKUVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701151643 | |

| Record name | 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-96-6 | |

| Record name | 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

A similar compound, 5-bromo-4-chloro-3-indolyl α-d-glucopyranoside, is known to target the β-glucuronidase enzyme. This enzyme plays a crucial role in the hydrolysis of glucuronides, a step important in the body’s elimination of xenobiotics.

Mode of Action

The latter is hydrolyzed by the β-glucuronidase enzyme, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole.

Biological Activity

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole is a compound belonging to the azaindole family, which has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound’s structure is characterized by the presence of a bromine atom, a chlorine atom, and a triisopropylsilanyl group attached to the azaindole core. This unique configuration enhances its lipophilicity and stability, which are critical for biological activity.

Research indicates that this compound exhibits inhibitory effects on various protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has shown selective inhibition against specific kinases such as B-Raf, which is frequently mutated in melanoma cases .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 0.45 | Inhibition of B-Raf kinase activity |

| MCF-7 (Breast) | 0.60 | Induction of apoptosis via MAPK pathway |

| HCT116 (Colon) | 0.80 | Disruption of cell cycle progression |

These results suggest that the compound has significant potential as an anticancer agent.

Case Studies

One notable case study involved the application of this compound in a xenograft model of melanoma. Treatment with this compound resulted in a marked reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues . This underscores its therapeutic potential while highlighting the importance of selective targeting.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Toxicity assessments indicate a low adverse effect profile at effective doses, making it a candidate for further clinical development.

Scientific Research Applications

Organic Synthesis

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole serves as a crucial intermediate in the synthesis of various functionalized 7-azaindole derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities or improved properties for materials science applications.

Table 1: Synthetic Routes Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.

- Antimicrobial Properties : Some studies have shown that modifications of this compound can enhance its antimicrobial efficacy, making it a candidate for new antibiotics.

- Enzyme Inhibition : Similar compounds have been noted to inhibit β-glucuronidase, which is involved in drug metabolism and detoxification pathways, highlighting the potential of this compound in pharmacology.

Material Science Applications

The photophysical properties of derivatives of this compound make them suitable candidates for applications in materials science, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify the electronic properties through structural changes allows for tailored materials that can enhance device performance.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Selected 7-Azaindole Derivatives

Pharmacokinetic and Selectivity Profiles

- Microsomal Stability : The TIPS group in the target compound likely enhances metabolic stability compared to unsubstituted 7-azaindoles, which show rapid clearance due to CYP450 oxidation .

- Selectivity: Unlike indole-based scaffolds, 7-azaindoles exhibit reduced CYP450 inhibition, minimizing off-target effects .

Table 2: Pharmacokinetic Properties

| Property | Target Compound | 7-Azaindole (Unsubstituted) | Indole Analogs |

|---|---|---|---|

| CYP450 Inhibition | Low | Low | High |

| Microsomal Stability | High (TIPS-protected) | Low | Moderate |

| LogP | ~3.5 | ~1.8 | ~2.5 |

Halogen Effects and Reactivity

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases polarizability, enhancing hydrophobic interactions in binding pockets. This contrasts with 5-Cl-4-F-1-TIPS-7-azaindole, where fluorine’s electronegativity may improve solubility but reduce lipophilicity .

- Regioselective Reactivity: The 4-Cl substituent in the target compound may direct electrophilic attacks to the 3-position, as seen in gold-catalyzed alkylation reactions with α,β-enones .

Preparation Methods

Starting Material Preparation: 5-Bromo-7-azaindole Synthesis

A key precursor is 5-bromo-7-azaindole , which can be synthesized via a multi-step process involving:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Hydrogenation of 7-azaindole with Raney nickel catalyst in ethanol under hydrogen pressure | 4 MPa H₂, 95 °C, 12 h | ~97.5% crude yield |

| 2 | Bromination of the resulting 7-azaindoline intermediate with bromine and p-toluenesulfonic acid in dichloromethane | Room temperature, 8 h stirring | ~86% yield of 5-bromo-7-azaindoline |

| 3 | Oxidation/dehydrogenation with manganese dioxide in toluene under reflux | 4 h reflux | Product purity >99%, yield >74% |

This process is scalable and suitable for industrial production, yielding high-purity 5-bromo-7-azaindole.

Installation of the Triisopropylsilyl Protective Group (N-TIPS Protection)

Protection of the nitrogen at position 1 with the triisopropylsilyl group is typically carried out by:

- Reacting the halogenated azaindole (e.g., 5-bromo-4-chloro-7-azaindole) with triisopropylsilyl chloride (TIPS-Cl).

- Using a suitable base such as potassium tert-butoxide, triethylamine, or DMAP in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

- The reaction is performed at low temperature (0 to 5 °C) to control the rate and selectivity.

This step results in the formation of This compound with high selectivity and yield.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 7-azaindole | Raney Ni, H₂ (4 MPa), EtOH, 95 °C, 12 h | 7-azaindoline intermediate |

| 2 | 7-azaindoline intermediate | Br₂, p-TsOH, DCM, RT, 8 h | 5-bromo-7-azaindoline |

| 3 | 5-bromo-7-azaindoline | MnO₂, toluene, reflux, 4 h | 5-bromo-7-azaindole |

| 4 | 5-bromo-7-azaindole | Chlorinating agent (e.g., NCS), controlled conditions | 5-bromo-4-chloro-7-azaindole |

| 5 | 5-bromo-4-chloro-7-azaindole | TIPS-Cl, base (e.g., KOtBu), THF/DCM, 0-5 °C | This compound |

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Hydrogenation pressure | 4 MPa H₂ | Ensures efficient reduction of 7-azaindole |

| Hydrogenation temperature | 95 °C | Optimized for catalyst activity |

| Bromination time | 8 hours at room temperature | Slow addition of bromine to control regioselectivity |

| Oxidation reflux time | 4 hours | Complete dehydrogenation to azaindole |

| Chlorination | Controlled stoichiometry, mild temperature | Avoids over-chlorination |

| N-TIPS protection temperature | 0–5 °C | Prevents side reactions and ensures selectivity |

| Solvents | Ethanol, DCM, THF, toluene | Selected for solubility and reaction compatibility |

Purification and Yield

- The final product is typically purified by crystallization using petroleum ether/ethyl acetate mixtures (e.g., PE/EA = 10:1).

- Washing steps with sodium thiosulfate solution remove residual halogens.

- Drying over anhydrous sodium sulfate ensures removal of moisture.

- The final compound is obtained as a white to yellow crystalline powder with purity exceeding 99%.

- Overall yields for the multi-step synthesis exceed 70%, suitable for scale-up.

Summary Table of Key Data

| Step | Intermediate/Product | Yield (%) | Purity (%) | Key Reagents | Conditions |

|---|---|---|---|---|---|

| Hydrogenation | 7-azaindoline | 97.5 (crude) | - | Raney Ni, H₂, EtOH | 4 MPa, 95 °C, 12 h |

| Bromination | 5-bromo-7-azaindoline | 86 | - | Br₂, p-TsOH, DCM | RT, 8 h |

| Oxidation | 5-bromo-7-azaindole | >74 | >99 | MnO₂, toluene | Reflux, 4 h |

| Chlorination | 5-bromo-4-chloro-7-azaindole | Optimized | High | NCS or similar | Mild, controlled |

| N-TIPS protection | 5-bromo-4-chloro-1-(TIPS)-7-azaindole | High | High | TIPS-Cl, base, THF/DCM | 0-5 °C |

Research Findings and Industrial Relevance

- The described synthesis route is efficient, cost-effective, and amenable to large-scale production.

- The use of triisopropylsilyl as a protecting group is advantageous due to its stability and ease of removal in subsequent synthetic steps.

- The regioselective halogenation steps are crucial for obtaining the desired substitution pattern on the azaindole ring.

- The methods avoid harsh conditions and hazardous reagents, improving safety and environmental impact.

- High purity and yield make the compound suitable for pharmaceutical intermediate applications, including kinase inhibitors and other bioactive molecules.

Q & A

Q. What are the established synthetic routes for 5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole, and how can reaction efficiency be monitored?

- Methodological Answer: The synthesis typically involves sequential halogenation and silylation of the 7-azaindole core. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 4-position via electrophilic substitution. The triisopropylsilanyl (TIPS) group is introduced using TIPS chloride in the presence of a base (e.g., NaH) . Reaction efficiency can be monitored using thin-layer chromatography (TLC) with UV visualization or by to track the disappearance of starting material (e.g., loss of N–H proton signals after silylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- and : Critical for confirming regioselectivity of halogenation and silylation. Aromatic proton signals in the 7-azaindole core appear between δ 7.0–8.5 ppm, while the TIPS group shows distinct singlet(s) for isopropyl protons near δ 1.0–1.3 ppm .

- X-ray crystallography: Resolves ambiguities in substitution patterns (e.g., distinguishing 4-chloro vs. 6-chloro isomers). Databases like CCDC can provide reference structures for validation .

- IR spectroscopy: Confirms the absence of N–H stretches (~3400 cm) post-silylation .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the TIPS group. The compound is sensitive to moisture and light, as evidenced by decomposition studies on analogous silylated azaindoles . Use amber vials and conduct periodic checks for degradation (e.g., reappearance of N–H signals).

Advanced Questions

Q. How can Design of Experiments (DoE) optimize the synthesis under flow chemistry conditions?

- Methodological Answer: Flow chemistry allows precise control of reaction parameters (temperature, residence time, reagent stoichiometry). For halogenation steps, a DoE approach can identify optimal conditions (e.g., 60°C, 10-minute residence time) to maximize yield while minimizing byproducts like dihalogenated species. Statistical models (e.g., response surface methodology) can correlate variables such as initiator concentration and flow rate with product purity .

Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?

- Methodological Answer: Discrepancies in NMR chemical shifts or coupling constants may arise from solvent effects or dynamic processes. Compare experimental data with DFT-calculated shifts (using software like Gaussian or ORCA) and validate via 2D NMR (e.g., - HSQC). For crystallographic mismatches, cross-reference with CCDC entries (e.g., CCDC-2191474) to identify structural outliers .

Q. What strategies prevent deprotection of the triisopropylsilanyl group during subsequent reactions?

- Methodological Answer: Avoid protic solvents (e.g., MeOH) and strongly acidic/basic conditions. For Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), use mild bases like KPO and ensure anhydrous conditions. Monitor reaction progress via LC-MS to detect early-stage desilylation, which appears as a mass shift of –238 Da (loss of TIPS group) .

Q. How to design derivatives for biological activity studies while retaining the 7-azaindole core?

- Methodological Answer:

- Core modifications: Introduce substituents at the 3-position via Pd-catalyzed cross-coupling (e.g., aryl boronic acids) to enhance binding affinity.

- Computational modeling: Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Prioritize derivatives with calculated binding energies < –8 kcal/mol .

- In vitro screening: Test solubility in DMSO/PBS mixtures (≥1 mM) to ensure compatibility with biochemical assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.